molecular formula C22H22ClN5OS B2593737 7-(4-chlorophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021209-32-4

7-(4-chlorophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2593737
CAS No.: 1021209-32-4
M. Wt: 439.96
InChI Key: SEHSZPALJUIDTP-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H22ClN5OS and its molecular weight is 439.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines and related compounds has been extensively studied. For instance, Wamhoff et al. (1993) demonstrated heterocondensation methods to create heterocyclic compounds through reactions with semicarbazide, leading to the formation of various pyrimidines including triazolopyrimidines, which were then cyclized using dichlorotriphenylphosphorane (Wamhoff, Kroth, & Strauch, 1993). This method highlights the synthetic flexibility and the potential to create diverse structures for scientific research.

Biological Activity

Research into the biological activity of triazolopyrimidine derivatives has revealed promising antimicrobial and antioxidant properties. Gilava et al. (2020) synthesized a series of triazolopyrimidines using the Biginelli protocol, demonstrating their antimicrobial and antioxidant activities through various spectroscopic techniques (Gilava, Patel, Ram, & Chauhan, 2020). This research underscores the potential of triazolopyrimidines in developing new antimicrobial and antioxidant agents.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of [1,2,4]triazolopyrimidines and related compounds have been a focal point of research. For example, a study by Bhuiyan et al. (2006) on thienopyrimidine derivatives showed pronounced antimicrobial activity, suggesting these compounds as potential candidates for antimicrobial drug development (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).

Potential for Supramolecular Chemistry

The structural features of triazolopyrimidines offer intriguing possibilities for supramolecular chemistry applications. Fonari et al. (2004) synthesized pyrimidine derivatives and explored their co-crystallization with crown ethers, leading to novel hydrogen-bonded supramolecular assemblies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004). This highlights the compound's potential in creating complex structures for advanced material science applications.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5OS/c1-4-30-22-26-21-24-14(3)18(20(29)25-17-8-6-5-7-13(17)2)19(28(21)27-22)15-9-11-16(23)12-10-15/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHSZPALJUIDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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